molecular formula C9H14BrN3O2S B11810970 5-Bromo-4-(diethylamino)pyridine-3-sulfonamide

5-Bromo-4-(diethylamino)pyridine-3-sulfonamide

Cat. No.: B11810970
M. Wt: 308.20 g/mol
InChI Key: BOMXFUIPWNQELU-UHFFFAOYSA-N
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Description

5-Bromo-4-(diethylamino)pyridine-3-sulfonamide is a heterocyclic compound with the molecular formula C9H14BrN3O2S and a molecular weight of 308.20 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(diethylamino)pyridine-3-sulfonamide typically involves the bromination of 4-(diethylamino)pyridine-3-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and stringent quality control measures would be essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(diethylamino)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-4-(diethylamino)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(diethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of drug development and enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)pyridine-3-sulfonamide: Lacks the bromine atom, resulting in different reactivity and binding properties.

    5-Chloro-4-(diethylamino)pyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

    5-Fluoro-4-(diethylamino)pyridine-3-sulfonamide:

Uniqueness

5-Bromo-4-(diethylamino)pyridine-3-sulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and development in multiple scientific fields .

Properties

Molecular Formula

C9H14BrN3O2S

Molecular Weight

308.20 g/mol

IUPAC Name

5-bromo-4-(diethylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C9H14BrN3O2S/c1-3-13(4-2)9-7(10)5-12-6-8(9)16(11,14)15/h5-6H,3-4H2,1-2H3,(H2,11,14,15)

InChI Key

BOMXFUIPWNQELU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=NC=C1S(=O)(=O)N)Br

Origin of Product

United States

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